1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-3-5-17-10(11(13)14)6-9(16-17)8-2-1-4-15-7-8/h1-2,4,6-7H,3,5H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUGQFBVANYNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a pyrazole ring with substitutions that enhance its biological activity. The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the fluoroethyl and pyridinyl groups through nucleophilic substitution reactions and cross-coupling methods.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine derivatives, α,β-unsaturated carbonyls |
| 2 | Nucleophilic Substitution | Fluoroethyl halides |
| 3 | Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki coupling) |
The biological activity of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is primarily attributed to its interaction with various molecular targets. The fluoroethyl and pyridinyl substituents enhance its binding affinity to enzymes and receptors, modulating critical biological pathways.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory : Inhibition of inflammatory pathways through modulation of phosphodiesterase (PDE) activity.
- Antimicrobial : Efficacy against various bacterial strains.
- Antitumor : Potential to inhibit cancer cell proliferation.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that compounds similar to 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide showed significant inhibition of PDE4, which is crucial for regulating inflammation in respiratory diseases like asthma .
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of pyrazole derivatives, indicating that modifications in the structure can enhance activity against resistant bacterial strains .
- Antitumor Potential : In vitro assays revealed that certain analogs exhibited cytotoxic effects on cancer cell lines, suggesting a promising avenue for further development in oncology .
Comparative Analysis with Related Compounds
The biological activity of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can be compared to similar pyrazole derivatives to understand its unique properties better.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide | Different pyridinyl substitution | Moderate anti-inflammatory effects |
| 1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide | Enhanced lipophilicity | Stronger cytotoxicity against tumor cells |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural Variations and Their Implications
The following compounds are compared based on substituent modifications at positions 1 and 3 of the pyrazole core:
*Calculated values based on structural analysis.
Detailed Analysis
Substituent Effects at Position 1 2-Fluoroethyl (Target, ): Balances lipophilicity and metabolic stability due to moderate fluorination.
Substituent Effects at Position 3
- Pyridin-3-yl (Target, ) : Introduces a basic nitrogen atom, enabling hydrogen bonding and cation-π interactions. This group is common in kinase inhibitors .
- Trifluoromethyl () : A strong electron-withdrawing group, stabilizing the pyrazole ring and enhancing resistance to oxidative metabolism.
- Thiophen-3-yl () : Sulfur’s polarizability and electron-rich nature may improve binding to aromatic residues in hydrophobic pockets.
Functional Group Impact
- The carboximidamide group (common across all compounds) facilitates hydrogen bonding, critical for target engagement.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves three main steps:
Formation of the Pyrazole Core:
Construction of the pyrazole ring system through condensation reactions of appropriate precursors such as hydrazines and β-diketones or equivalent intermediates.Introduction of the Pyridin-3-yl Substituent:
Incorporation of the pyridin-3-yl group at the C-3 position of the pyrazole, often via coupling or condensation reactions with pyridine derivatives.Alkylation with 2-Fluoroethyl Group:
Selective N-alkylation of the pyrazole nitrogen (N-1) with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions to introduce the 2-fluoroethyl substituent.Conversion to Carboximidamide:
Functionalization of the pyrazole C-5 position to the carboximidamide group, usually by transforming an ester or nitrile intermediate into the amidine functionality.
Detailed Preparation Methods
Formation of Pyrazole Core and Pyridin-3-yl Substitution
- The pyrazole ring is synthesized via condensation of hydrazine derivatives with β-dicarbonyl compounds or equivalent intermediates.
- Pyridin-3-yl substitution is introduced by using 3-pyridinecarboxaldehyde or related pyridine derivatives in the condensation step or via cross-coupling reactions with preformed pyrazole intermediates.
Alkylation with 2-Fluoroethyl Group
- Alkylation is performed by reacting the pyrazole intermediate with 2-fluoroethyl bromide or chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane at temperatures ranging from room temperature to reflux conditions.
- This step selectively alkylates the N-1 position of the pyrazole ring without affecting other nucleophilic sites.
Conversion to Carboximidamide
- The carboximidamide group is introduced by converting a precursor such as a nitrile or ester group at the C-5 position of the pyrazole ring into the amidine functionality.
- This can be achieved by treatment with ammonium salts (e.g., ammonium chloride) and reagents like trimethylaluminum or by direct reaction with amidine-forming agents under mild conditions.
- The conversion is often monitored by NMR and mass spectrometry to confirm the formation of the amidine group.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine + β-diketone or pyridine aldehyde | Formation of pyrazole core with pyridin-3-yl substitution | 60–80 | Condensation under reflux in ethanol or acetic acid |
| 2 | 2-Fluoroethyl bromide, NaH, DMF, RT to reflux | N-alkylation at pyrazole N-1 | 50–75 | Selective alkylation; base and solvent critical |
| 3 | Ammonium chloride, trimethylaluminum, mild heating | Conversion to carboximidamide | 55–70 | Amidination step; purification by recrystallization |
Yields are approximate and based on literature precedents for similar pyrazole derivatives.
Analytical and Characterization Data
NMR Spectroscopy:
Characteristic chemical shifts for pyrazole protons, pyridine ring protons, and the 2-fluoroethyl methylene groups are observed. For example, $$^{1}H$$ NMR shows signals around δ 7.0–8.5 ppm for aromatic protons and δ 3.0–4.5 ppm for the fluoroethyl methylene protons.Mass Spectrometry:
Molecular ion peaks consistent with $$M + H^+$$ at m/z 234 confirm the molecular weight. High-resolution MS confirms elemental composition.Purification:
Products are typically purified by recrystallization from ethanol/n-hexane mixtures or by column chromatography on silica gel using ethyl acetate/hexane mixtures as eluents.
Research Findings and Observations
- The presence of the fluorine atom in the 2-fluoroethyl substituent enhances the compound’s biological activity and metabolic stability due to the strong C–F bond.
- The pyridin-3-yl group contributes to binding affinity in biological targets, making this compound relevant for pharmaceutical research.
- Optimization of alkylation conditions (choice of base, solvent, temperature) significantly impacts the yield and purity of the final product.
- Conversion to the carboximidamide group requires careful control of reaction conditions to avoid hydrolysis or side reactions.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Solvent | Temperature | Key Parameters | Yield Range (%) |
|---|---|---|---|---|---|
| Pyrazole core formation with pyridin-3-yl | Hydrazine, β-diketone, pyridine aldehyde | Ethanol, Acetic acid | Reflux | Condensation time 4–12 h | 60–80 |
| N-alkylation with 2-fluoroethyl group | 2-Fluoroethyl bromide, NaH or K2CO3 | DMF, 1,4-dioxane | RT to reflux | Base equivalents, reaction time 12–24 h | 50–75 |
| Amidination to carboximidamide | Ammonium salts, amidine reagents | Various | Mild heating | Controlled pH, stoichiometry | 55–70 |
Q & A
Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or fluorinated precursors. Fluorinated ethyl groups are introduced using nucleophilic substitution (e.g., 2-fluoroethyl bromide) under anhydrous conditions .
- Step 2 : Functionalization of the pyrazole ring with a pyridin-3-yl group via Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Characterization : Intermediates are validated using / NMR (e.g., δ 8.61 ppm for pyridine protons ), LC-MS for purity (>95%), and FT-IR to confirm functional groups (e.g., amidine C=N stretch at ~1650 cm) .
Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
- Single-crystal X-ray diffraction is performed using a Bruker D8 Venture diffractometer. Data reduction uses SAINT , and structures are solved via direct methods with SHELXS or SHELXD .
- Refinement employs SHELXL , which handles anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···F interactions). Twinning or disorder in the 2-fluoroethyl group may require iterative refinement .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., Factor Xa inhibition, as in razaxaban analogs ).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC determination).
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) or simulated biological fluids .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with LC-MS/MS analysis) to identify discrepancies due to poor bioavailability .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect fluorinated metabolites, which may exhibit off-target effects .
- Dose optimization : Employ allometric scaling from rodent models, adjusting for fluorine’s impact on lipophilicity (logP) .
Q. What computational strategies predict the binding mode of this compound to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with homology models of target proteins (e.g., kinase domains). The pyridin-3-yl group often engages in π-π stacking with aromatic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the fluoroethyl group in hydrophobic pockets. Fluorine’s electronegativity may perturb hydrogen-bond networks .
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. pyridine) with activity using MOE or RDKit descriptors .
Q. How can synthetic yield be improved while minimizing fluorinated byproducts?
- Optimized coupling conditions : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance pyridine ring coupling efficiency .
- Purification : Use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water to separate regioisomers.
- Byproduct analysis : Employ NMR to detect fluorinated impurities (e.g., δ -120 to -150 ppm for CF groups) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC50_{50}50 values across studies?
- Standardize assay protocols : Adopt uniform conditions (e.g., ATP concentration in kinase assays) and validate with reference inhibitors (e.g., staurosporine) .
- Control for fluorination effects : Fluorine’s electron-withdrawing nature may alter compound protonation states; measure pH-dependent activity shifts .
- Cross-validate with orthogonal assays : Compare enzymatic IC with cellular proliferation assays (e.g., BrdU incorporation) .
Methodological Recommendations
Q. What techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, followed by UPLC-TOF analysis .
- Long-term storage : Assess stability at -80°C vs. 4°C using NMR to detect decomposition (e.g., amidine hydrolysis to carboxylic acid) .
Structural Analogues & SAR
Q. How do structural modifications (e.g., replacing pyridin-3-yl with phenyl) impact activity?
- Case study : Replacing pyridin-3-yl with 4-fluorophenyl in razaxaban analogs reduced Factor Xa inhibition by 10-fold, highlighting the pyridine’s role in target engagement .
- Electrostatic potential maps : Generate via Gaussian09 to compare charge distribution; pyridine’s nitrogen enhances dipole interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
